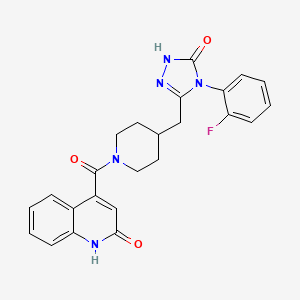

4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-[4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5O3/c25-18-6-2-4-8-20(18)30-21(27-28-24(30)33)13-15-9-11-29(12-10-15)23(32)17-14-22(31)26-19-7-3-1-5-16(17)19/h1-8,14-15H,9-13H2,(H,26,31)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIKPOYTXHTVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=O)NC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 447.47 g/mol. The structure features a fluorophenyl group, a piperidine moiety, and a quinoline-derived carbonyl group, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structural features have shown inhibitory effects on various cancer cell lines, including HeLa and HCT116. In vitro assays demonstrated that derivatives of quinoline and triazole can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity . Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth. Preliminary studies indicated that compounds similar to this triazole exhibited moderate antibacterial effects against strains like E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The presence of the quinoline moiety is associated with anti-inflammatory properties . Compounds containing quinoline structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of enzyme activity : Similar triazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to increased cell death.

- Disruption of microbial cell integrity : The triazole ring may interfere with the synthesis of ergosterol in fungi or disrupt bacterial cell wall synthesis.

Case Studies

- Anticancer Study : In a study evaluating various triazole derivatives, the compound showed IC50 values indicating effective inhibition of CDK2 and CDK9 activities . These findings suggest its potential as a lead compound for developing anticancer agents.

- Antimicrobial Evaluation : A comparative analysis revealed that derivatives with similar structures had MIC values ranging from 2.5 to 15 µg/mL against Staphylococcus aureus and E. coli, indicating promising antimicrobial activity .

Data Table: Summary of Biological Activities

Scientific Research Applications

Key Structural Features

| Component | Description |

|---|---|

| Triazole Ring | Known for antifungal and antibacterial properties |

| Piperidine Moiety | Enhances bioavailability and pharmacokinetic profile |

| Hydroxyquinoline Carbonyl Group | Associated with antimalarial and anticancer activities |

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The integration of the triazole ring in this compound enhances its efficacy against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and have antifungal properties, making this compound a potential candidate for developing new antimicrobial agents .

Antimalarial Properties

Quinoline derivatives are well-documented for their antimalarial activity. The presence of the hydroxyquinoline moiety in this compound suggests that it may possess similar properties. Preliminary studies indicate that related compounds can effectively target Plasmodium species, the causative agents of malaria .

Anticancer Potential

The incorporation of multiple active groups within the structure allows for synergistic effects against cancer cells. Research has demonstrated that triazole-containing compounds can induce apoptosis in various cancer cell lines. The specific interactions facilitated by this compound's structure may enhance its anticancer activity, warranting further investigation .

Neuroprotective Effects

Recent studies have suggested that certain quinoline derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier may facilitate its application in neuropharmacology .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways, including those related to cancer proliferation and microbial resistance mechanisms. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers demonstrated the effectiveness of similar quinoline derivatives against resistant strains of bacteria, showcasing their potential as alternative antibiotics .

Case Study 2: Antimalarial Activity

In another investigation, a series of hydroxyquinoline derivatives were tested against Plasmodium falciparum, revealing promising IC50 values that suggest potential for further development into antimalarial drugs .

Case Study 3: Neuroprotective Properties

Research published on the neuroprotective effects of quinoline-based compounds highlighted their ability to reduce oxidative stress markers in neuronal cells, indicating a mechanism through which they may provide therapeutic benefits in neurodegenerative conditions .

Chemical Reactions Analysis

Piperidine Ring Functionalization

The piperidin-4-ylmethyl group is incorporated via Mannich reaction or alkylation. For instance:

-

Mannich Reaction: Reaction of triazolone with formaldehyde and piperidine derivatives (e.g., 4-aminopiperidine) forms the methyl-piperidine linkage .

-

Direct Alkylation: Piperidine reacts with chloromethyl-triazolone intermediates under basic conditions (e.g., K₂CO₃) .

Representative Pathway:

textTriazolone-CH₂Cl + Piperidine → K₂CO₃, DMF → Triazolone-CH₂-piperidine

Conditions:

2-Hydroxyquinoline-4-carbonyl Attachment

The 2-hydroxyquinoline-4-carbonyl group is introduced via nucleophilic acyl substitution. The piperidine’s amine reacts with 2-hydroxyquinoline-4-carbonyl chloride in the presence of a coupling agent (e.g., EDCl/HOBt) .

Reaction Steps:

-

Synthesis of 2-hydroxyquinoline-4-carbonyl chloride via POCl₃ treatment of the carboxylic acid.

-

Coupling with piperidine:

textPiperidine-NH + 2-Hydroxyquinoline-4-carbonyl chloride → EDCl, HOBt → Amide bond formation

Conditions:

Post-Synthetic Modifications

The compound undergoes reactions at its functional groups:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Quinoline hydroxyl alkylation | R-X (alkyl halide), K₂CO₃, DMF | O-Alkylated quinoline derivatives |

| Triazolone ring opening | Strong acids (H₂SO₄) or bases (NaOH) | Degradation products (e.g., hydrazides) |

| Fluorophenyl substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted aryl derivatives |

Key Notes:

-

The 2-hydroxy group on quinoline is reactive toward electrophiles but requires protection during synthesis (e.g., using acetyl groups) .

-

The fluorophenyl group exhibits meta-directing effects in electrophilic substitutions .

Stability and Reactivity Data

| Property | Observation |

|---|---|

| Thermal Stability | Stable up to 250°C (decomposes above 300°C) |

| pH Sensitivity | Hydrolyzes under strong acidic/basic conditions (pH < 2 or > 12) |

| Photoreactivity | No significant degradation under UV light |

References

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, based on the evidence provided:

Key Structural and Functional Insights:

Fluorophenyl vs. Chlorophenyl Substitution : The target compound’s 2-fluorophenyl group may offer better metabolic stability compared to chlorophenyl analogs (e.g., ), as fluorine is less prone to forming reactive metabolites .

This contrasts with rigid analogs like pyrazolone derivatives .

Hydroxyquinoline vs. Simpler Aromatics: The 2-hydroxyquinoline moiety is a distinguishing feature absent in other triazolones. This group could enable metal coordination (e.g., with Zn²⁺ in metalloenzymes) or enhance π-stacking in receptor binding .

Triazolone Core Modifications : Derivatives with substituents at position 5 (e.g., methyl in ) show reduced steric hindrance, whereas bulkier groups (e.g., phenyl in ) may alter solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(2-fluorophenyl)-3-((1-(2-hydroxyquinoline-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one, and how can intermediates be optimized?

- Methodology : Multi-step synthesis typically involves (1) preparation of the piperidine derivative, (2) introduction of the 2-hydroxyquinoline-4-carbonyl group via acylation, and (3) triazole ring formation through cyclization. Key intermediates (e.g., piperidin-4-ylmethyl derivatives) require purification via column chromatography or recrystallization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. For example, anhydrous dimethylformamide (DMF) is often used for acylation to enhance reactivity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the triazole and piperidine rings. High-resolution mass spectrometry (HR-MS) confirms molecular weight. X-ray crystallography (if single crystals are obtainable) provides definitive bond lengths and angles, as demonstrated in structurally analogous triazole derivatives . Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and hydroxyl (OH) groups.

Q. What solvent systems and purification methods are optimal for isolating the final product?

- Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility during synthesis. Post-reaction purification employs silica gel column chromatography with gradients of ethyl acetate/hexane. Recrystallization using ethanol or methanol yields high-purity crystals. Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Methodology : (1) Synthesize analogs with modifications to the 2-fluorophenyl group, hydroxyquinoline moiety, or triazole ring. (2) Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity) across varying concentrations. Compare results to identify critical substituents. For example, replacing the hydroxyquinoline group with a non-aromatic acyl moiety may reduce binding affinity, as seen in related triazole derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology : Standardize assay conditions (e.g., cell lines, incubation time, pH) to minimize variability. Use orthogonal assays (e.g., fluorescence-based and colorimetric assays) to cross-validate results. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility in assay media .

Q. How can computational modeling predict the compound’s interaction with target proteins?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like cytochrome P450 or kinases. Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Methodology : Conduct stress testing by incubating the compound in buffers at varying pH (1–10) and temperatures (25–60°C). Monitor degradation via HPLC and identify byproducts using LC-MS. For hydrolytically sensitive groups (e.g., ester linkages), stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.